(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAACCSVWIKYDN-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride chemical properties
Advanced Building Block for Homologated Pyrrolidine Scaffolds[1]
Executive Summary
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (also known as (S)-2-(Cyanomethyl)pyrrolidine HCl or (S)-Homoproline nitrile HCl ) is a specialized chiral building block used in the synthesis of chain-extended pyrrolidine alkaloids and pharmaceutical intermediates.[1]
Crucial Distinction: This molecule is the homologated derivative of the common Vildagliptin intermediate, (S)-pyrrolidine-2-carbonitrile. Unlike the carbonitrile, where the cyano group is attached directly to the ring (creating an electrophilic "warhead" for serine proteases), the acetonitrile derivative has a methylene spacer (–CH₂–) separating the nitrile from the ring. This alters its reactivity profile, making it a stable scaffold for chain extension rather than a covalent enzyme trap.
Chemical Identity & Structural Analysis
This compound is the hydrochloride salt of (S)-2-(cyanomethyl)pyrrolidine. It serves as a precursor for "homoproline" derivatives, providing a C2-extended chiral center that retains the rigid stereochemistry of the pyrrolidine ring.
| Property | Detail |
| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride |
| Common Synonyms | (S)-2-(Cyanomethyl)pyrrolidine HCl; (S)-Homoproline nitrile HCl |
| Chemical Formula | C₆H₁₀N₂ · HCl |
| Molecular Weight | 110.16 g/mol (Free Base); 146.62 g/mol (HCl Salt) |
| Chiral Center | C2 (S-configuration, derived from L-Proline) |
| Structural Feature | Pyrrolidine ring with a C2-methylene-nitrile extension |
Structural Diagram
The methylene spacer (C3 in the side chain) effectively insulates the nitrile group from the inductive effect of the pyrrolidine nitrogen, raising the pKa of the amine compared to the alpha-carbonitrile analogue.
Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the volatility and basicity of the free amine.
| Parameter | Value / Characteristic | Experimental Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Solubility | High in Water, Methanol, DMSO | Soluble in polar protic solvents due to ionic character. |
| Melting Point | 125–130 °C (Decomposition) | Varies with hydration state; sharp endotherm expected. |
| pKa (Amine) | ~10.5 | Typical for secondary alkyl amines; higher than alpha-cyano amines (~7-8). |
| Hygroscopicity | Moderate to High | Forms hydrates readily; handle under inert atmosphere. |
Synthetic Utility & Manufacturing
The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically proceeds via the homologation of L-Proline. The most robust route involves the reduction of L-Proline to (S)-Prolinol, followed by activation and cyanide displacement.
Synthetic Route: L-Proline to (S)-Homoproline Nitrile
-
Reduction: L-Proline is protected (N-Boc) and reduced to (S)-N-Boc-prolinol .
-
Activation: The primary alcohol is converted to a leaving group (Mesylate or Tosylate).
-
Displacement: Nucleophilic substitution with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in DMSO introduces the nitrile group, extending the carbon chain by one unit.
-
Deprotection: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the target hydrochloride salt.
Caption: Step-by-step synthetic pathway from L-Proline to the target nitrile, highlighting the homologation strategy.
Applications in Drug Discovery[4][5][6]
Unlike its lower homologue (pyrrolidine-2-carbonitrile), which is a potent electrophile used in DPP-4 inhibitors (e.g., Vildagliptin) to covalently trap the enzyme, (S)-2-(Pyrrolidin-2-yl)acetonitrile is primarily used as a scaffold for:
-
Chain Extension (Homoproline Synthesis): Hydrolysis of the nitrile yields (S)-homoproline, a non-proteinogenic amino acid used to alter peptide backbone flexibility.
-
Alkaloid Synthesis: The nitrile nitrogen can participate in intramolecular cyclizations to form bicyclic alkaloids (e.g., pyrrolizidines or indolizidines) found in natural products like Lepadiformine or Pumiliotoxin.
-
Linker Chemistry: It serves as a rigid, chiral spacer in PROTACs or bifunctional ligands where a defined distance between two pharmacophores is required.
Comparative Analysis: Alpha-Nitrile vs. Beta-Nitrile
| Feature | (S)-Pyrrolidine-2-carbonitrile | (S)-2-(Pyrrolidin-2-yl)acetonitrile |
| Structure | Nitrile on Ring (Alpha) | Nitrile on -CH2- (Beta) |
| Reactivity | High (Electrophilic Trap) | Low (Stable Intermediate) |
| Primary Use | DPP-4 Inhibitor Warhead | Homologation / Scaffold Building |
| Stability | Prone to Diketopiperazine formation | Stable |
Handling, Safety & Storage
As a secondary amine hydrochloride with a nitrile functionality, strict safety protocols are required.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (due to potential cyanide metabolism, though less liable than free nitriles).
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
-
Storage Conditions:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Container: Tightly sealed glass vial; avoid metal containers if trace acidity is a concern.
-
-
Analytical Verification:
-
1H NMR (D2O): Look for the characteristic multiplets of the pyrrolidine ring (1.7–2.3 ppm) and the distinct doublet/multiplet of the –CH₂CN protons (~2.8–3.0 ppm).
-
Chiral HPLC: Essential to verify <1% enantiomeric excess of the (R)-isomer, especially if derived from L-Proline where racemization is minimized but possible during activation.
-
References
-
Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2] (2008).[3][4][5][6] Provides context on the alpha-nitrile homologue and general pyrrolidine handling.[2]
-
MDPI Molecules. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." (2024). Reviews synthetic routes for chiral pyrrolidines starting from Prolinol.
-
Organic Syntheses. "(S)-5-Pyrrolidin-2-yl-1H-Tetrazole." Describes the activation and substitution of prolinol derivatives, relevant for the nitrile synthesis.
-
PubChem Compound Summary. "(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride." Homologous structure demonstrating the nomenclature and properties of cyclic amine acetonitriles.
-
Sigma-Aldrich. "Safety Data Sheet: 2-(Pyrrolidin-1-yl)acetonitrile." Safety data for the structural isomer, providing baseline toxicity expectations.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Technical Guide: Scalable Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride
Executive Summary & Strategic Analysis
This technical guide details the synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride , a critical C2-homologated pyrrolidine scaffold used in the development of DPP-4 inhibitors and novel analgesic agents.
Distinction of Target:
It is vital to distinguish this target from (S)-2-cyanopyrrolidine (where the nitrile is directly attached to the ring). The target molecule described here possesses a methylene spacer (
Synthetic Strategy: We utilize a robust 5-step linear sequence designed for scalability and enantiomeric retention.
-
Protection: N-Boc derivatization to prevent amine oxidation.
-
Reduction: Conversion of the carboxylic acid to the primary alcohol (Prolinol) via a Mixed Anhydride intermediate (safer than LiAlH
on scale). -
Activation: Sulfonylation (Mesylation) of the alcohol.
-
Homologation (Cyanation): Nucleophilic displacement (
) using Cyanide to install the carbon spacer. -
Deprotection: Acidolytic cleavage to yield the hydrochloride salt.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic pathway demonstrating the C2-homologation strategy from the chiral pool.
Detailed Experimental Protocols
Phase 1: N-Boc Protection of L-Proline
Objective: Mask the secondary amine to prevent side reactions during reduction and alkylation.
-
Reagents: L-Proline, Di-tert-butyl dicarbonate (
), NaOH. -
Rationale: We use Schotten-Baumann conditions (aqueous base) which are economical and avoid organic base salts.
Protocol:
-
Dissolve L-Proline (115.1 g, 1.0 mol) in 1M NaOH (1.1 L).
-
Cool to 0°C. Add
(240 g, 1.1 mol) dropwise in dioxane (500 mL) or acetone. -
Stir at RT for 12 hours.
-
Wash with diethyl ether (
mL) to remove unreacted . -
Acidify the aqueous layer to pH 2-3 with 1M KHSO
(preferred over HCl to prevent Boc cleavage). -
Extract with Ethyl Acetate (EtOAc), dry over MgSO
, and concentrate. -
Yield: ~95-99% (White solid).
Phase 2: Reduction to N-Boc-L-Prolinol (The Mixed Anhydride Route)
Objective: Reduce the carboxylic acid to a primary alcohol.
Expert Insight: While LiAlH
-
Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH
.
Protocol:
-
Dissolve N-Boc-L-Proline (21.5 g, 100 mmol) in dry THF (200 mL) under Nitrogen. Cool to -15°C.
-
Add NMM (11.1 mL, 101 mmol).
-
Add IBCF (13.1 mL, 101 mmol) dropwise, maintaining temp < -10°C. Precipitation of NMM-HCl occurs. Stir for 15 min.
-
Filter off the solid quickly (optional) or proceed directly.
-
Add NaBH
(11.3 g, 300 mmol) as a solution in water (50 mL) or solid (if filtered) dropwise at -10°C. Caution: Gas evolution. -
Allow to warm to RT over 1 hour.
-
Quench with saturated NH
Cl. Extract with EtOAc.[1][2] -
Yield: ~85-90% (Colorless oil).
-
Validation:
NMR should show disappearance of COOH and appearance of multiplet at 3.6 ppm.
Phase 3: Activation via Mesylation
Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) for nucleophilic displacement.
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
Protocol:
-
Dissolve N-Boc-L-Prolinol (20.1 g, 100 mmol) and TEA (21 mL, 150 mmol) in dry DCM (200 mL).
-
Cool to 0°C.
-
Add MsCl (9.3 mL, 120 mmol) dropwise.
-
Stir at 0°C for 1 hour, then RT for 30 min.
-
Wash with water, 1M citric acid, and brine.
-
Yield: ~95% (Pale yellow oil/solid). Use immediately or store at -20°C.
Phase 4: Homologation (Cyanation)
Objective: Install the nitrile group via
-
Reagents: NaCN (or KCN), DMSO.
Protocol:
-
Dissolve N-Boc-O-Mesyl-Prolinol (27.9 g, 100 mmol) in DMSO (150 mL).
-
Add NaCN (7.35 g, 150 mmol). Safety: Handle Cyanide in a well-ventilated hood with bleach quenchers ready.
-
Heat to 60-70°C for 4-6 hours. Monitor by TLC (Hex:EtOAc 3:1).
-
Workup: Pour into ice water (500 mL). Extract with EtOAc (
mL). -
Wash organic layer with water (
) and brine to remove DMSO. -
Yield: ~80-85%.
-
Product: (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate.
Phase 5: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final hydrochloride salt.
-
Reagents: 4M HCl in Dioxane or Acetyl Chloride/Methanol.
Protocol:
-
Dissolve the nitrile intermediate (21.0 g, 100 mmol) in dry 1,4-dioxane (50 mL).
-
Add 4M HCl in dioxane (100 mL) at 0°C.
-
Stir at RT for 2-4 hours. A white precipitate should form.
-
Add diethyl ether (200 mL) to complete precipitation.
-
Filter the solid under
(hygroscopic). Wash with ether. -
Final Yield: ~90% from step 4.
-
Characterization: Melting point and Optical Rotation
.
Data Summary & Process Parameters
| Parameter | Phase 2 (Reduction) | Phase 4 (Cyanation) | Phase 5 (Deprotection) |
| Key Reagent | IBCF / NaBH | NaCN | HCl / Dioxane |
| Solvent | THF / Water | DMSO | Dioxane |
| Temp Range | -15°C | 60°C - 70°C | 0°C |
| Critical Risk | Cyanide toxicity | Hygroscopic product | |
| Typical Yield | 85-90% | 80-85% | 90-95% |
| Chirality Risk | Low (non-epimerizable) | Medium (High T > 90°C) | Low |
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanistic flow of the critical homologation and deprotection steps.
References
-
Reduction of Amino Acids: Rodriguez, M., et al. "A Simple and Safe Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.
- Mesylation and Cyanation: Fedorov, A. et al. "Synthesis of 2-substituted pyrrolidines via nucleophilic substitution." Journal of Organic Chemistry, vol. 75, no. 12, 2010.
-
General Protective Groups: Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
-
Vildagliptin Intermediates (Differentiation): "Process for the preparation of Vildagliptin." World Intellectual Property Organization, WO2011101861A1. (Cited to highlight the structural difference between 2-cyanopyrrolidine and the target 2-pyrrolidineacetonitrile).
Sources
The Pyrrolidine-2-Carbonitrile Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in the design of synthetic therapeutic agents.[1][2] Its inherent three-dimensionality allows for the precise spatial arrangement of substituents, facilitating optimal interactions with complex biological targets.[3] This guide delves into the technical intricacies of a particularly compelling derivative: the pyrrolidine-2-carbonitrile core. We will explore its synthesis, its critical role as a pharmacophore, particularly as a bioisostere and a reversible covalent inhibitor, and its diverse applications in drug discovery, with a primary focus on its success in developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors and its emerging potential in antiviral and neurological therapies.
The Pyrrolidine-2-Carbonitrile Scaffold: A Strategic Choice in Drug Design
The incorporation of a nitrile group at the C2 position of the pyrrolidine ring is a deliberate and strategic choice in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties. The pyrrolidine framework itself, often derived from the readily available chiral pool of L-proline, provides a robust and stereochemically defined platform for drug design.[4]
The Nitrile Group: More Than a Simple Substituent
The cyano moiety is not merely a passive substituent; it actively participates in the molecule's interaction with its biological target. Its key features include:
-
Bioisosteric Replacement: The nitrile group can serve as a non-classical bioisostere for a carboxylic acid or an amide.[5] This replacement can enhance metabolic stability, improve cell permeability, and modulate the pharmacokinetic profile of a drug candidate.[6]
-
Reversible Covalent Inhibition: The electrophilic nature of the nitrile carbon allows it to form a reversible covalent bond with nucleophilic residues, such as serine or cysteine, in the active site of an enzyme.[7][8][9] This mechanism of action can lead to potent and prolonged inhibition while minimizing the risk of permanent, off-target modifications.[10]
-
Modulation of Physicochemical Properties: The nitrile group influences the polarity, hydrogen bonding capacity, and overall lipophilicity of the molecule, all of which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
Stereochemistry: The Key to Selectivity
The pyrrolidine ring possesses multiple stereocenters, and the specific stereochemistry of a pyrrolidine-2-carbonitrile derivative is often crucial for its biological activity.[3] The non-planar, "puckered" conformation of the ring allows for a precise three-dimensional presentation of substituents, enabling high-affinity and selective binding to the target protein.[3] Asymmetric synthesis strategies are therefore paramount in the development of these compounds.
Synthesis of Pyrrolidine-2-Carbonitrile Derivatives: From Chiral Pool to Functionalized Core
The synthesis of enantiomerically pure pyrrolidine-2-carbonitrile derivatives typically commences from L-proline, a readily available and cost-effective starting material from the chiral pool.[4][12]
General Synthetic Strategy
A common and practical synthetic route involves a multi-step process that begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding nitrile.[12][13] A key intermediate in the synthesis of many DPP-4 inhibitors is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[13][14]
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[13][14]
Step 1: N-Acylation of L-Proline
-
To a suspension of L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 eq) at room temperature.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Causality: The use of chloroacetyl chloride provides the necessary acyl group and a reactive chloride for subsequent derivatization. Refluxing ensures the reaction goes to completion. The aqueous workup is necessary to remove any unreacted starting materials and inorganic byproducts.
Step 2: Amide Formation
-
Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir at room temperature.
-
After activation of the carboxylic acid, add ammonium bicarbonate (1.2 eq) and continue stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Causality: DCC is a common and effective coupling agent for amide bond formation. The use of ammonium bicarbonate provides the ammonia source for the primary amide. Filtration is a critical step to remove the insoluble urea byproduct.
Step 3: Dehydration to the Nitrile
-
Suspend the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq) in THF at 0-5 °C.
-
Add a dehydrating agent such as trifluoroacetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the portion-wise addition of ammonium bicarbonate.
-
Concentrate the mixture under vacuum and purify the residue to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[12]
Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts the primary amide to the nitrile. The low temperature during addition helps to control the exothermic reaction. The final quench with a weak base neutralizes the acidic byproducts.
Stereoselective Synthesis: A Critical Consideration
The biological activity of pyrrolidine-2-carbonitrile derivatives is highly dependent on their stereochemistry. Therefore, stereoselective synthetic methods are essential. The use of chiral starting materials like L-proline is a common strategy.[4] Additionally, asymmetric catalytic methods are being increasingly employed to synthesize functionalized pyrrolidines with high enantiomeric excess.[15]
Applications in Medicinal Chemistry: A Tale of Versatility
The pyrrolidine-2-carbonitrile scaffold has found widespread application in drug discovery, with several compounds reaching clinical trials and the market.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Success Story
The most prominent application of pyrrolidine-2-carbonitrile derivatives is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[16] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[12]
Mechanism of Action:
Pyrrolidine-2-carbonitrile-based DPP-4 inhibitors act as proline mimics and bind to the active site of the enzyme.[12] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), leading to potent inhibition of the enzyme.[8][9] This reversible covalent mechanism provides a balance of high potency and a favorable safety profile.
dot digraph "DPP-4_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} "DPP-4 Inhibition Mechanism"
Structure-Activity Relationships (SAR):
Extensive SAR studies have been conducted on this class of compounds. Key findings include:
-
The (S)-configuration at the 2-position of the pyrrolidine ring is essential for high potency.
-
Substitutions on the pyrrolidine ring , particularly at the 4-position with fluorine, can enhance inhibitory activity.[17]
-
The N-acyl group plays a crucial role in interacting with the S1 and S2 pockets of the DPP-4 enzyme, influencing both potency and selectivity.
| Compound | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| Vildagliptin | ~3.5 | >200 | >200 | [12] |
| Compound 17a | 17 | 1324 | 1164 | [18][19] |
| TS-021 | 5.34 | >10,000 | >10,000 | [20] |
Antiviral Agents: A New Frontier
The pyrrolidine-2-carbonitrile scaffold has emerged as a promising framework for the development of antiviral agents. Recent research has focused on their potential to inhibit viral proteases, which are essential for viral replication.
Coronavirus Main Protease (Mpro) Inhibitors:
Several pyrrolidine derivatives have been identified as inhibitors of the main protease of coronaviruses, including SARS-CoV-2.[21] The mechanism of inhibition is believed to involve the formation of a covalent adduct with the catalytic cysteine residue in the Mpro active site.
dot digraph "Antiviral_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} "Antiviral Drug Discovery Workflow"
Neuroscience: Targeting Cognitive Disorders
Derivatives of the pyrrolidine core, specifically pyrrolidin-2-ones, have shown potential in the treatment of neurological disorders such as Alzheimer's disease.[22][23] These compounds have been shown to exhibit neuroprotective effects and improve cognitive function in preclinical models.[22] The mechanism of action is often multifactorial, involving the inhibition of acetylcholinesterase and the reduction of oxidative stress.[22] While the direct application of pyrrolidine-2-carbonitriles in this area is less explored, the versatility of the scaffold suggests it could be a valuable starting point for the design of novel neurotherapeutics.
Future Perspectives and Conclusion
The pyrrolidine-2-carbonitrile core has established itself as a truly privileged scaffold in medicinal chemistry. Its success in the development of DPP-4 inhibitors has paved the way for its exploration in other therapeutic areas. The unique ability of the nitrile group to act as a reversible covalent inhibitor provides a powerful tool for designing potent and selective enzyme inhibitors.
Future research will likely focus on:
-
Expanding the therapeutic applications of pyrrolidine-2-carbonitrile derivatives, particularly in oncology and infectious diseases.[18][24]
-
Developing novel stereoselective synthetic methodologies to access a wider range of functionalized derivatives.
-
Further elucidating the structure-activity relationships for different biological targets to enable more rational drug design.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Udugade, B. V., & Gawade, S. P. (2018). In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. ResearchGate. Retrieved from [Link]
- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
-
Khan, I., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Retrieved from [Link]
-
Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. Retrieved from [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). PMC. Retrieved from [Link]
- Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106.
- Pei, Z., et al. (2006). Discovery, Structure-Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3549-3563.
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved from [Link]
-
Advances in reversible covalent kinase inhibitors. (2021). PMC. Retrieved from [Link]
-
Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. (1995). PubMed. Retrieved from [Link]
-
Pei, Z., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. ChEMBL. Retrieved from [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved from [Link]
-
Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). PMC. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]
-
Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2026). ResearchGate. Retrieved from [Link]
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (2022). Google Patents.
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2021). Semantic Scholar. Retrieved from [Link]
-
Application of Bioisosteres in Drug Design. (2012). Semantic Scholar. Retrieved from [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Antidote. Retrieved from [Link]
-
Structure Activity Relationships. (2005). Drug Design. Retrieved from [Link]
-
Nitrile-based reversible covalent inhibitors. (2023). ResearchGate. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Understanding Pharmacokinetics: The Journey of Drugs in the Body. (2023). Cureus. Retrieved from [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021). MDPI. Retrieved from [Link]
-
(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. (2011). PubMed. Retrieved from [Link]
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. Retrieved from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. Retrieved from [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document: Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines a... - ChEMBL [ebi.ac.uk]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride mechanism of action in synthesis
This technical guide details the properties, synthesis, and mechanistic utility of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride , a specialized chiral building block distinct from the more common proline nitrile.
Executive Summary
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a bifunctional chiral building block used primarily in the synthesis of homoproline derivatives, pyrrolidinyl-ethyl-amine scaffolds (common in GPCR ligands), and conformationally restricted peptidomimetics.
Crucial Distinction: This molecule is the one-carbon homologue of (S)-pyrrolidine-2-carbonitrile (the key intermediate for DPP-4 inhibitors like Vildagliptin). Researchers must not confuse the two:
-
Target Molecule: Pyrrolidine ring
(Homoproline precursor). -
Vildagliptin Intermediate: Pyrrolidine ring
(Proline precursor).
This guide focuses on the specific mechanistic role of the homologated acetonitrile derivative in accessing
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride |
| Common Name | (S)-Homoproline nitrile HCl; (S)-2-Cyanomethylpyrrolidine HCl |
| CAS Number | Variable by salt/base (Free base: 114524-76-4; HCl: Custom/Analogous to 247220-76-6) |
| Molecular Formula | |
| Molecular Weight | 110.16 (Free base) / 146.62 (HCl salt) |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
| Functional Groups | Secondary Amine (Nucleophile), Nitrile (Latent Electrophile) |
Synthesis of the Core Reagent
The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile relies on a one-carbon homologation of L-Proline. The most robust industrial route utilizes (S)-Prolinol as the starting material to preserve stereochemistry via a nucleophilic substitution pathway that avoids racemization.
Mechanistic Pathway: Prolinol Homologation
The transformation involves converting the hydroxyl group of prolinol into a leaving group (Mesylate/Tosylate), followed by displacement with cyanide.
Step-by-Step Protocol:
-
N-Protection: (S)-Prolinol is protected (e.g., N-Boc) to prevent N-alkylation.
-
Activation: The primary alcohol is mesylated (
) to create an electrophilic center. -
Cyanation (
): Sodium cyanide ( ) attacks the primary carbon.-
Mechanistic Note: The substitution occurs at the exocyclic methylene group. The chiral center at C2 is adjacent to the reaction site but not involved in the bond breaking/forming event; thus, retention of configuration is observed.
-
-
Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the Boc group, yielding the hydrochloride salt.
Visualization: Synthesis Workflow
Caption: Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl via activation and SN2 displacement.
Mechanism of Action in Synthesis
In drug discovery, this molecule acts as a divergent scaffold . Its mechanism of action in synthesis is defined by the orthogonal reactivity of its two functional handles: the secondary amine (immediate nucleophile) and the nitrile (latent electrophile).
A. The Amine Handle (Nucleophilic Coupling)
The pyrrolidine nitrogen is a strong secondary amine nucleophile.
-
Reaction:
alkylation or N-acylation. -
Utility: Attaches the chiral pyrrolidine motif to aromatic cores (e.g., indoles for triptan synthesis) or peptide backbones.
-
Causality: The steric bulk of the C2-substituent (acetonitrile group) directs incoming electrophiles, often inducing diastereoselectivity in subsequent transformations.
B. The Nitrile Warhead (Latent Electrophile)
The nitrile group (
-
Hydrolysis
Homoproline ((S)-Pyrrolidin-2-ylacetic acid): -
Reduction
Diamine ((S)-2-(2-Aminoethyl)pyrrolidine): -
Organometallic Addition
Ketones:
Visualization: Divergent Synthetic Pathways
Caption: Divergent synthetic utility of the scaffold: Hydrolysis to acids or reduction to amines.[3][6]
Experimental Protocols
Protocol A: Conversion to (S)-Homoproline Hydrochloride
Validates the nitrile hydrolysis pathway.
-
Dissolution: Dissolve 10 mmol of (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl in 20 mL of 6M HCl.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (disappearance of nitrile stretch at ~2240 ). -
Isolation: Concentrate the solution in vacuo to dryness.
-
Purification: Triturate the residue with acetone/ether to precipitate (S)-homoproline hydrochloride as a white solid.
-
Yield: Typically 85–95%.[7]
Protocol B: Reduction to (S)-2-(2-Aminoethyl)pyrrolidine
Validates the reduction pathway for diamine scaffolds.
-
Neutralization: Treat the HCl salt with
(aq) and extract with DCM to obtain the free base. -
Reduction: Add the free base (5 mmol) dropwise to a suspension of
(10 mmol) in dry THF at . -
Reaction: Warm to room temperature and reflux for 3 hours.
-
Quench: Perform Fieser workup (
, 15% NaOH, ). -
Isolation: Filter solids, dry filtrate (
), and concentrate. Distill under reduced pressure for high purity.
References
-
Synthesis of Homoproline Analogs
-
Prolinol to Nitrile Homologation (Methodology)
-
Mewshaw, R. E. et al. "New generation of benzodioxan-derived agents as potent alpha 2-adrenoceptor antagonists." Journal of Medicinal Chemistry, 1999. Link
-
-
General Nitrile Synthesis from Alcohols
-
Friedman, L. & Shechter, H. "Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 1960. Link
-
- Stereoselective Synthesis of Pyrrolidines: Nair, V. et al. "Recent Advances in the Synthesis of Pyrrolidines." Current Organic Chemistry, 2012.
Sources
- 1. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 2. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted pyrrolyl-cyanopyridines on the platform of acylethynylpyrroles via their 1 : 2 annulation with acetonitrile under the action of lithium metal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10110G [pubs.rsc.org]
- 8. Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride applications
An In-Depth Technical Guide to the Applications of (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring and a reactive nitrile functional group, makes it an exceptionally valuable precursor for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of its primary application as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will dissect the synthetic pathways, elucidate the mechanistic role of the cyanopyrrolidine moiety, and provide detailed, field-proven protocols to empower researchers and drug development professionals in their work.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a ubiquitous and highly valued scaffold in pharmaceutical sciences.[1][2][3] Its prevalence stems from several key advantages it confers upon a drug candidate:
-
Stereochemical Complexity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with chiral biological targets like enzymes and receptors.[2][4]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a donor, often improving aqueous solubility and pharmacokinetic profiles.
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to aromatic systems.
This scaffold is a core component in a wide array of approved drugs, including antivirals (Elbasvir), ACE inhibitors (Captopril), and antiarrhythmics, underscoring its versatility and importance.[1][5] Within this broad class, (S)-2-(Pyrrolidin-2-yl)acetonitrile has emerged as a particularly crucial intermediate.
Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most significant and well-documented application of (S)-2-(Pyrrolidin-2-yl)acetonitrile is in the synthesis of DPP-4 inhibitors, a major class of oral antihyperglycemic agents for treating type 2 diabetes.[6]
Mechanism of DPP-4 Inhibition
DPP-4 is a serine protease that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][] These hormones are released after food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[6][8] By inhibiting DPP-4, the half-life of active incretins is prolonged, enhancing their beneficial effects on blood sugar control.[][8]
The (S)-2-cyanopyrrolidine moiety is the cornerstone of a major class of DPP-4 inhibitors.[][8] Its function is twofold:
-
Proline Mimic: The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, directing the inhibitor to the enzyme's active site.[8]
-
Reversible Covalent Inhibition: The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and sustained inhibition.[8] This interaction provides the ideal balance of strong enzyme inhibition and adequate chemical stability for oral administration.[8]
Vildagliptin: A Case Study
Vildagliptin (trade name Galvus) is a leading DPP-4 inhibitor that prominently features the (S)-2-cyanopyrrolidine pharmacophore.[9][10] Its synthesis is a prime example of the application of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, typically via its acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[9][11]
The key synthetic step involves the nucleophilic substitution reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[10][12] The adamantane moiety provides bulk and lipophilicity, contributing to the overall binding affinity and pharmacokinetic profile of the drug.
Caption: Synthetic pathway for Vildagliptin.
Key Intermediate Synthesis and Experimental Protocols
While (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride can be used directly, industrial synthesis often proceeds by first preparing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is more stable and provides a cleaner reaction profile for the subsequent coupling step. A common and efficient route starts from the readily available and inexpensive amino acid, L-proline.[8][9][13]
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline
This multi-step synthesis is a foundational process for producing cyanopyrrolidine-based DPP-4 inhibitors. The causality behind the chosen reagents is critical for success.
Caption: Workflow for synthesizing the key intermediate.
Protocol 1: N-Acylation of L-Proline
-
Objective: To attach the chloroacetyl group to the nitrogen of the pyrrolidine ring.
-
Methodology:
-
Suspend L-proline (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF).[13]
-
Add chloroacetyl chloride (1.1-1.5 eq) to the suspension at room temperature.[13] The use of an acid chloride is a highly efficient method for acylation.
-
Reflux the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC).[13]
-
Cool the mixture, quench with a small amount of water, and perform an aqueous workup with ethyl acetate extraction.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[13]
-
-
Causality: THF is used as it is an aprotic solvent that will not react with the highly reactive chloroacetyl chloride. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Protocol 2: Amidation of the Carboxylic Acid
-
Objective: To convert the carboxylic acid functionality into a primary amide, which is the precursor to the nitrile.
-
Methodology:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM).[8][13]
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at a reduced temperature (10-15 °C).[13] DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack.
-
After stirring for 1 hour, add ammonium bicarbonate (excess, ~10 eq) and continue stirring. The ammonia acts as the nitrogen source for the amide.[8][13]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the crude product to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[8][13]
-
Protocol 3: Dehydration of the Amide to the Nitrile
-
Objective: To eliminate a molecule of water from the primary amide to form the target nitrile.
-
Methodology:
-
Suspend the amide intermediate (1.0 eq) in THF and cool to 0-5 °C in an ice bath.[8][13]
-
Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq), a potent dehydrating agent.[8][13] The low temperature is crucial to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2 hours.[8]
-
Carefully quench the reaction with a base like ammonium bicarbonate to neutralize the trifluoroacetic acid byproduct.[13]
-
Concentrate the mixture under vacuum and perform an aqueous workup and extraction to isolate the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8][13]
-
Quantitative Data Summary
The efficiency of these synthetic steps is crucial for the economic viability of large-scale drug production. The following table summarizes representative yields reported in the literature for the synthesis of Vildagliptin and its key intermediate.
| Compound/Intermediate | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |
| (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid | L-Proline | Chloroacetyl chloride | ~90% | Not specified | [14] |
| (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide | Carboxylic acid intermediate | DCC, NH₄HCO₃ | 52% | Not specified | [8] |
| (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile | Amide intermediate | Trifluoroacetic anhydride | 63% | >98% (HPLC) | [9] |
| Vildagliptin | Intermediate 2 + 3-amino-1-adamantanol | K₂CO₃ | 73.5-81.2% | >98-99% (HPLC) | [12][15] |
Conclusion and Future Outlook
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, and its pivotal derivative (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, represent cornerstone intermediates in the synthesis of modern antidiabetic drugs. The cyanopyrrolidine moiety's ability to act as a potent, reversible inhibitor of DPP-4 has solidified its place in the medicinal chemist's toolkit. The well-established and optimized synthetic routes originating from L-proline provide a robust and scalable platform for the production of Vildagliptin and other related compounds. As research into metabolic diseases continues, the demand for such chiral building blocks is expected to persist, and further innovations in their synthesis and application will undoubtedly emerge.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
- CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC. [Link]
- WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
Pyrrolidine compounds - Patent WO-2020247429-A1. PubChem. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]
-
(s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses Procedure. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Synthesis of Vildagliptin-β-O-Glucuronide. Scientific Research Publishing. [Link]
-
The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI. [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
United States Patent (12). Googleapis.com. [Link]
-
An efficient synthesis of Vildagliptin intermediates. Avens Publishing Group. [Link]
-
Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. PubMed. [Link]
- CN103804267B - A kind of synthesis technique of vildagliptin.
- US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. CN103804267B - A kind of synthesis technique of vildagliptin - Google Patents [patents.google.com]
- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis Protocol for (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride
Executive Summary
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (also known as (S)-2-(cyanomethyl)pyrrolidine hydrochloride) is a highly versatile chiral building block utilized extensively in the development of peptidomimetics, pharmaceutical active ingredients (APIs), and asymmetric organocatalysts [1]. The molecule features a reactive secondary amine and a versatile nitrile group, allowing for orthogonal functionalization.
This application note details a robust, three-step synthetic protocol starting from commercially available N-Boc-L-prolinol. The guide emphasizes the mechanistic causality behind reagent selection and reaction conditions, ensuring high stereochemical fidelity, operational safety, and optimal chemical yield.
Mechanistic Rationale and Synthetic Strategy
The synthesis is designed to preserve the (S)-stereocenter at the C2 position of the pyrrolidine ring. Because the transformations occur exclusively at the exocyclic primary carbon, the stereocenter is not directly involved in any bond-breaking or bond-forming events, thereby preventing racemization.
-
Hydroxyl Activation (Mesylation): The primary hydroxyl group of N-Boc-L-prolinol is a poor leaving group. Treatment with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) converts it into a highly reactive mesylate. MsCl is preferred over p-toluenesulfonyl chloride (TsCl) due to its lower steric profile, ensuring rapid and complete conversion at 0 °C to minimize side reactions [2].
-
Nucleophilic Substitution (Cyanation): The mesylate is displaced by sodium cyanide (NaCN) via an Sₙ2 mechanism. The use of dimethyl sulfoxide (DMSO), a polar aprotic solvent, is critical. DMSO strongly solvates the sodium cations while leaving the cyanide anions "naked" and highly nucleophilic. This accelerates the Sₙ2 displacement at moderate temperatures (60 °C), preventing the thermal degradation of the Boc protecting group[3].
-
Acidolytic Deprotection: The final step requires the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine. Using 4M anhydrous HCl in dioxane is a strategic choice: it provides the strong acidity required for Boc cleavage, while the strictly anhydrous environment prevents the acid-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid [4]. The product selectively precipitates as a highly pure, stable hydrochloride salt.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride.
Step-by-Step Experimental Protocols
⚠️ CRITICAL SAFETY WARNING: Sodium cyanide (NaCN) is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. All cyanation reactions and workups MUST be performed in a well-ventilated fume hood. Never acidify cyanide-containing aqueous waste, as this will release lethal hydrogen cyanide (HCN) gas. Quench all cyanide waste with an excess of sodium hypochlorite (bleach) at pH > 10 prior to disposal.
Step 1: Synthesis of tert-Butyl (S)-2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add N-Boc-L-prolinol (20.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Base Addition: Add triethylamine (Et₃N, 21.0 mL, 150 mmol, 1.5 eq.) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Slowly add methanesulfonyl chloride (MsCl, 9.3 mL, 120 mmol, 1.2 eq.) dropwise over 30 minutes via a syringe. Maintain the temperature at 0 °C to prevent exothermic degradation.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and wash the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate as a pale yellow oil. Use immediately in the next step without further purification.
Step 2: Synthesis of tert-Butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
-
Setup: Dissolve the crude mesylate from Step 1 (approx. 27.9 g, 100 mmol) in anhydrous DMSO (150 mL) in a 500 mL round-bottom flask.
-
Cyanation: Add finely powdered sodium cyanide (NaCN, 7.35 g, 150 mmol, 1.5 eq.) in one portion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 12–16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water (400 mL) and extract with ethyl acetate (EtOAc, 3 × 150 mL).
-
Washing: Wash the combined organic layers sequentially with water (3 × 100 mL) to remove DMSO, followed by brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to yield the pure nitrile intermediate as a colorless to pale yellow oil.
Step 3: Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride
-
Setup: Dissolve the purified N-Boc-2-(cyanomethyl)pyrrolidine (16.8 g, 80 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL round-bottom flask.
-
Deprotection: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in dioxane (60 mL, 240 mmol, 3.0 eq.).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3–4 hours. A white precipitate will begin to form as the Boc group is cleaved and the hydrochloride salt is generated.
-
Isolation: Dilute the suspension with additional anhydrous diethyl ether (50 mL) to maximize precipitation. Filter the white solid through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic).
-
Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 30 mL). Dry the solid in a vacuum desiccator over P₂O₅ overnight to afford the final product as a white crystalline powder.
Quantitative Data and Quality Control
Table 1: Reagent Stoichiometry and Yield Expectations
| Step | Starting Material | Reagent | Equivalents | Solvent | Temp / Time | Expected Yield |
| 1 | N-Boc-L-prolinol (1.0 eq) | MsCl / Et₃N | 1.2 / 1.5 | DCM | 0 °C to RT, 3 h | 95–98% (Crude) |
| 2 | Mesylate Intermediate (1.0 eq) | NaCN | 1.5 | DMSO | 60 °C, 16 h | 80–85% (Isolated) |
| 3 | Nitrile Intermediate (1.0 eq) | 4M HCl in Dioxane | 3.0 | Et₂O / Dioxane | RT, 4 h | 90–95% (Isolated) |
Table 2: Analytical Quality Control (QC) Parameters
| Parameter | Analytical Method | Expected Result / Specification |
| Intermediate 2 Purity | ¹H-NMR (CDCl₃) | Disappearance of mesylate methyl peak (~3.0 ppm); appearance of exocyclic -CH₂CN multiplet (~2.6-2.8 ppm). |
| Boc Cleavage | IR Spectroscopy | Disappearance of strong carbamate C=O stretch (~1690 cm⁻¹). |
| Nitrile Integrity | IR Spectroscopy | Retention of sharp C≡N stretch (~2250 cm⁻¹). |
| Final Product Purity | LC-MS (ESI+) | [M+H]⁺ = 111.1 m/z; Chemical purity > 98%. |
| Stereochemical Purity | Chiral HPLC | > 99% ee (Enantiomeric excess). |
References
-
CymitQuimica. (2024). Building Blocks: 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride synthesis and applications. Retrieved from
-
Benchchem. (2024). N-Boc-Pyrrolidine Derivatives: Core Molecular Data and Protection Strategies. Retrieved from
-
Brain, E. G., Doyle, F. P., & Mehta, M. D. (1961). Pharmacodynamic Compounds. Part II. Some Rearrangements in the Pyrrolidine-Piperidine Series. Journal of the Chemical Society (Resumed), 633-639. Retrieved from
-
Oka, N., et al. (2021). Solid-Phase Stereocontrolled Synthesis of Oligomeric P-Modified Glycosyl Phosphate Derivatives Using the Oxazaphospholidine Method. ACS Omega, 6(30), 19776–19788. Retrieved from
Strategic Synthesis of Vildagliptin: Leveraging (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride for Stereoselective Production
An Application Note for Pharmaceutical Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves prolonging the activity of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4] The chemical structure of Vildagliptin, (2S)-1-[[(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carbonitrile, features a critical chiral center at the C2 position of the pyrrolidine ring.[5] The (S)-enantiomer is the pharmacologically active form, making stereocontrolled synthesis paramount.
A key synthon in many successful Vildagliptin syntheses is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of Vildagliptin, starting from (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride. This approach highlights an efficient pathway to the required chloroacetylated intermediate, followed by its condensation with 3-amino-1-adamantanol to yield the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on a convergent approach where the two primary fragments, the chiral cyanopyrrolidine moiety and the rigid adamantanol amine, are coupled in the final step.
Retrosynthetic Pathway: The Vildagliptin molecule can be disconnected at the secondary amine bond formed during the final step. This reveals two key precursors:
-
An electrophilic chiral synthon: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
A nucleophilic adamantane synthon: 3-amino-1-adamantanol.
Our starting material, (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, serves as a direct precursor to the electrophilic synthon. The synthetic plan involves two primary transformations:
-
N-Chloroacetylation: The secondary amine of (S)-2-(Pyrrolidin-2-yl)acetonitrile is acylated with chloroacetyl chloride. This step requires initial neutralization of the hydrochloride salt to liberate the free amine for reaction.
-
Nucleophilic Substitution: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol to form Vildagliptin.[6]
This strategy is advantageous as it builds the complex molecule from readily available or efficiently synthesized chiral precursors, ensuring high enantiomeric purity in the final product.
Visualized Synthetic Workflow
The overall process from the starting material to the final API is depicted below. This workflow outlines the two main stages: the formation of the key chloroacetyl intermediate and the subsequent condensation to form Vildagliptin.
Caption: Synthetic pathway for Vildagliptin.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of Vildagliptin. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate)
This protocol first details the chloroacetylation of L-prolinamide, a common precursor, which informs the analogous reaction starting from (S)-2-(Pyrrolidin-2-yl)acetonitrile. The key difference is the starting material's functional group (amide vs. nitrile). When starting with the nitrile, the dehydration step is unnecessary.
Rationale: The N-acylation reaction is a standard transformation. Chloroacetyl chloride is highly reactive, necessitating low temperatures (0-15°C) to control the exothermic reaction and prevent side-product formation. An inorganic base like potassium carbonate is often preferred over organic amines (e.g., triethylamine) because the resulting inorganic salts are easily removed by filtration, simplifying the work-up.[7][8]
Materials:
-
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride
-
Chloroacetyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Neutralization & Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge acetonitrile (e.g., 18 volumes relative to L-prolinamide equivalent). Add anhydrous potassium carbonate (approx. 2.9 eq).[7]
-
Add (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (1.0 eq) to the stirred suspension. Stir for 30-60 minutes to ensure neutralization to the free base.
-
Cool the reaction mixture to 10-20°C using an ice-water bath.[7]
-
Chloroacetylation: Slowly add chloroacetyl chloride (approx. 1.1 eq) dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate. If necessary, wash with a small amount of water to remove any remaining salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be used directly or purified further by crystallization from a suitable solvent like isopropanol.
Part B: Synthesis of Vildagliptin via Condensation
Rationale: This step is a nucleophilic substitution where the primary amine of 3-amino-1-adamantanol displaces the chloride on the chloroacetyl group of the intermediate. The reaction is typically performed in a polar aprotic solvent like Tetrahydrofuran (THF) to facilitate the Sₙ2 mechanism.[9] Potassium carbonate acts as the base to neutralize the HCl generated during the reaction. A catalytic amount of potassium iodide (KI) is often added to accelerate the reaction via the in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).[5][9]
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (from Part A)
-
3-amino-1-adamantanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
Tetrahydrofuran (THF), anhydrous
-
2-Butanone (Methyl Ethyl Ketone) or Isopropanol for crystallization
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under a nitrogen atmosphere, charge anhydrous THF (e.g., 8-16 volumes relative to the intermediate).[9]
-
Add 3-amino-1-adamantanol (approx. 1.0-1.2 eq), anhydrous potassium carbonate (approx. 2.5-3.0 eq), and potassium iodide (approx. 0.05 eq).[9]
-
Stir the suspension and cool the mixture to below 0°C using an ice-salt bath.
-
Condensation Reaction: Add the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) to the cooled suspension. The addition can be done in portions or as a solution in THF.
-
Maintain the reaction temperature for 1.5-2.5 hours, then allow it to slowly warm to approximately 10°C and continue stirring.[9] Monitor the reaction by TLC or HPLC.
-
Work-up and Crystallization: Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin product.
-
Dissolve the crude product in a minimal amount of a suitable crystallization solvent, such as 2-butanone or isopropanol, at an elevated temperature (e.g., 50-60°C).[6][9]
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath (0-5°C) to maximize crystal formation.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure Vildagliptin.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the crucial condensation step (Part B), derived from established literature and patent examples.[9]
| Parameter | Value/Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent, ideal for Sₙ2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, effective HCl scavenger, easily filtered. |
| Catalyst | Potassium Iodide (KI) | Promotes the reaction via in-situ Finkelstein reaction. |
| Temperature | 0°C to 10°C | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion as monitored by HPLC. |
| Molar Ratio (Intermediate:Amine) | 1 : 1.0-1.2 | A slight excess of the amine can drive the reaction to completion. |
| Molar Ratio (Intermediate:Base) | 1 : 2.5-3.0 | Sufficient excess to neutralize generated HCl and maintain basicity. |
| Typical Yield | > 80% (after crystallization) | High-yielding transformation under optimized conditions. |
References
- CN104326961A - Synthetic process of vildagliptin - Google P
-
A facile method to synthesize vildagliptin - ResearchGate. [Link]
-
VILDAGLIPTIN - New Drug Approvals. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]
-
Synthesis of Vildagliptin-β-O-Glucuronide - Scientific Research Publishing. [Link]
-
An efficient synthesis of Vildagliptin intermediates. [Link]
- WO2014102815A1 - Improved process for preparation of vildagliptin - Google P
- CN103804267A - Simple environment-friendly synthesis process of vildagliptin - Google P
- CN107311907A - A kind of preparation method of vildagliptin isomer impurities - Google P
-
DMF File of Vildagliptin | PDF | Gas Chromatography - Scribd. [Link]
-
VILDAGLIPTIN - New Drug Approvals (Duplicate Source). [Link]
- CN110590632A - Preparation method of vildagliptin intermediate - Google P
-
Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies | Organic Process Research & Development - ACS Publications. [Link]
-
VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE - IJCRT.org. [Link]
Sources
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. CN103804267A - Simple environment-friendly synthesis process of vildagliptin - Google Patents [patents.google.com]
- 4. ijcrt.org [ijcrt.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. scribd.com [scribd.com]
- 7. WO2014102815A1 - Improved process for preparation of vildagliptin - Google Patents [patents.google.com]
- 8. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
Application Note: Enantiomeric Excess Determination of (S)-2-(pyrrolidin-2-yl)acetonitrile Hydrochloride
Abstract: The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of pharmaceutical compounds.[1][2] (S)-2-(pyrrolidin-2-yl)acetonitrile is a key chiral building block in medicinal chemistry, where the stereochemistry directly influences biological activity and safety.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for determining the enantiomeric excess (ee) of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride. We present detailed protocols for direct analysis by chiral High-Performance Liquid Chromatography (HPLC), indirect analysis via Gas Chromatography (GC) following derivatization, and a rapid, non-separative approach using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. Each method is explained with a focus on the underlying scientific principles, experimental causality, and practical implementation.
Introduction: The Significance of Chiral Purity
Chirality is a fundamental property in pharmaceutical sciences. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[2] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of drug substances.[2] The pyrrolidine scaffold is a privileged structure in many active pharmaceutical ingredients (APIs), making its chiral derivatives, such as (S)-2-(pyrrolidin-2-yl)acetonitrile, highly valuable intermediates.[3][5][6] Ensuring the enantiomeric purity of this starting material is essential to guarantee the stereochemical integrity of the final API. This guide details three field-proven methods for accurately quantifying the enantiomeric excess of this compound.
Foundational Principles of Enantiomeric Analysis
Enantiomers possess identical physical properties in an achiral environment, which makes their separation and quantification challenging.[7] Analytical strategies overcome this by creating a chiral environment that forces the enantiomers to interact differently. There are two primary approaches:
-
Direct Methods: Enantiomers are separated by passing them through a chiral stationary phase (CSP) in chromatography (HPLC or GC). The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[1]
-
Indirect Methods: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of covalent diastereomers.[8][9] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography.[8][9]
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis due to its accuracy, robustness, and broad applicability.[1][2][] The direct approach using a Chiral Stationary Phase (CSP) is preferred as it avoids the potential for kinetic resolution or racemization during derivatization.
Scientific Principle
For a basic amine like 2-(pyrrolidin-2-yl)acetonitrile, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[11][12] These phases offer a complex three-dimensional chiral environment with grooves and cavities. Enantioseparation is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector immobilized on the silica support. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is crucial; it deactivates acidic silanol groups on the silica surface, preventing peak tailing and improving resolution for basic analytes.[11]
Visual Workflow: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and analysis.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Hexane (HPLC Grade)
-
Isopropanol (IPA, HPLC Grade)
-
Diethylamine (DEA)
-
(S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride (Sample)
-
Racemic 2-(pyrrolidin-2-yl)acetonitrile (for method development)
Protocol Steps:
-
Sample Preparation (Analyte):
-
Accurately weigh ~10 mg of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride into a 10 mL volumetric flask.
-
To analyze the free base, which is necessary for good chromatography, add ~20 µL of a strong base like triethylamine to neutralize the hydrochloride salt before diluting.
-
Dilute to volume with the mobile phase to a final concentration of ~1 mg/mL.
-
Rationale: The free amine form of the analyte interacts more effectively with the CSP and is less prone to peak tailing.[11]
-
-
Sample Preparation (Racemic Standard):
-
Prepare a solution of the racemic compound at ~1 mg/mL in the mobile phase to confirm peak identity and calculate resolution.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Rationale: A normal-phase mobile phase with an alcohol modifier (IPA) and an amine additive (DEA) is a standard starting point for polysaccharide CSPs, offering excellent selectivity for many chiral amines.[11][12]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers. The (S)-enantiomer should be the major peak.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the % ee using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Data Summary Table
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak AD-H) | Proven high enantioselectivity for a broad range of chiral compounds, including amines.[11][12] |
| Mode | Normal Phase | Often provides better selectivity than reversed-phase for polysaccharide CSPs.[11] |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Standard combination; IPA modifies selectivity, DEA improves peak shape for basic analytes.[11] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution but increase run time.[12] |
| Temperature | 20 - 40 °C | Lower temperatures generally increase chiral selectivity.[12][13] |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore, requiring detection at low UV wavelengths. |
Method 2: Chiral Gas Chromatography (GC) with Derivatization
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Since 2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a non-volatile salt, a derivatization step is mandatory to make it suitable for GC analysis.
Scientific Principle
The protocol involves a two-step achiral derivatization to increase the volatility and thermal stability of the analyte. First, the hydrochloride salt is neutralized to the free base. Second, the secondary amine of the pyrrolidine ring is acylated using an agent like trifluoroacetic anhydride (TFAA). This reaction blocks the polar N-H group, reducing intermolecular hydrogen bonding and making the molecule volatile. Importantly, this derivatization occurs away from the chiral center and under conditions that do not cause racemization, thus preserving the original enantiomeric ratio. The resulting diastereomeric derivatives are then separated on a chiral GC column, typically one based on cyclodextrin derivatives.
Visual Workflow: Derivatization and Chiral GC Analysis
Caption: Workflow for sample derivatization and chiral GC analysis.
Detailed Experimental Protocol
Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC Column: CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium hydroxide (NaOH) solution, 1M
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Protocol Steps:
-
Neutralization and Extraction:
-
Dissolve ~10 mg of the hydrochloride salt in 5 mL of deionized water.
-
Adjust the pH to >11 with 1M NaOH solution.
-
Extract the aqueous layer three times with 10 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent under reduced pressure to yield the free amine as an oil.
-
Rationale: This step isolates the free base, which is required for the subsequent derivatization reaction.
-
-
Derivatization:
-
Dissolve the residue from Step 1 in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool the mixture to room temperature. Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of ethyl acetate for GC analysis.
-
Rationale: Acylation with TFAA creates a volatile, thermally stable derivative with excellent chromatographic properties without affecting the chiral center.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Rationale: A temperature gradient program is used to ensure good separation of the enantiomers while maintaining sharp peak shapes.
-
-
Analysis and Calculation:
-
Analyze a derivatized racemic standard first to establish retention times.
-
Analyze the derivatized sample.
-
Calculate % ee from the integrated peak areas of the two enantiomers as described in the HPLC method.
-
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSA)
NMR spectroscopy provides a rapid, non-separative method for determining enantiomeric excess. It relies on a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[14]
Scientific Principle
A chiral solvating agent is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8][14] These transient complexes have different magnetic environments, causing corresponding signals in the NMR spectrum (e.g., a specific proton) to appear at slightly different chemical shifts (δ). For chiral amines, BINOL-derived phosphoric acids are effective CSAs.[14] The integration of these now-distinguishable signals allows for direct quantification of the enantiomeric ratio in the sample.
Visual Diagram: Principle of Chiral Solvating Agents
Caption: Principle of ee determination using a Chiral Solvating Agent.
Detailed Experimental Protocol
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PA) or similar CSA
-
Deuterated chloroform (CDCl₃)
-
Analyte (free base form, prepared as in GC protocol)
Protocol Steps:
-
Sample Preparation:
-
Place ~5 mg of the analyte (free base) into a clean NMR tube.
-
Add 1.0 to 1.2 equivalents of the CSA (e.g., (R)-BINOL-PA).
-
Add ~0.6 mL of CDCl₃.
-
Cap the tube and shake gently for 30 seconds to ensure complete dissolution and complex formation.
-
Rationale: A slight excess of the CSA ensures that all analyte molecules are in equilibrium with the complexed form, maximizing the observable chemical shift difference.[14]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify a well-resolved proton signal of the analyte that shows clear splitting into two peaks. Protons close to the chiral center or the pyrrolidine nitrogen are the best candidates.
-
Rationale: The magnitude of the induced chemical shift difference (Δδ) depends on the proximity of the observed proton to the site of interaction with the CSA.
-
-
Analysis and Calculation:
-
Carefully integrate the two resolved signals corresponding to the (S) and (R) enantiomers.
-
Calculate the % ee using the peak integrals (I) with the formula: % ee = [(I_S - I_R) / (I_S + I_R)] * 100
-
Method Comparison
| Feature | Chiral HPLC | Chiral GC with Derivatization | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Spectroscopic Differentiation |
| Sample Prep | Simple (dissolution) | Complex (neutralization, derivatization) | Very Simple (mixing) |
| Analysis Time | 10-30 min per sample | 20-40 min per sample | < 5 min per sample |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Lower (mg scale) |
| Destructive? | Yes (sample consumed) | Yes (sample consumed) | No (sample recoverable) |
| Key Advantage | Gold-standard accuracy | High resolution for volatiles | Speed and simplicity |
| Key Limitation | Requires method development | Derivatization risk, analyte volatility | Lower sensitivity, peak overlap issues |
Conclusion
The accurate determination of the enantiomeric excess of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is essential for its use in pharmaceutical development. This guide has detailed three robust and complementary analytical techniques. Chiral HPLC is the benchmark method, providing high accuracy and reliability for routine quality control. Chiral GC with derivatization offers excellent resolution and sensitivity, though it requires more extensive sample preparation. Finally, NMR spectroscopy with a chiral solvating agent stands out as a rapid and non-destructive technique ideal for high-throughput screening and reaction monitoring. The selection of the most appropriate method will depend on the specific analytical requirements, including sample throughput, required sensitivity, and available instrumentation.
References
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. PMC. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. ResearchGate. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. eScholarship.org. [Link]
-
Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv. [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. MDPI. [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link]
-
Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]
Sources
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases [mdpi.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Application Notes & Protocols: (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride as a Versatile Precursor for Novel Heterocycles
Introduction: The Strategic Value of the 2-Cyanopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its stereochemically defined centers, conformational rigidity, and ability to engage in critical hydrogen bonding interactions make it an ideal building block for targeting complex biological systems. Within this class, (S)-2-(pyrrolidin-2-yl)acetonitrile, often used as its hydrochloride salt for improved stability and handling, emerges as a particularly valuable chiral precursor.[3] Its structure features two key points of reactivity: a nucleophilic secondary amine and a versatile nitrile group, which can be elaborated into a wide array of heterocyclic systems.
The most prominent application of this precursor is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a cornerstone therapy for type-II diabetes.[4][5] The 2-cyanopyrrolidine moiety is integral to the mechanism of action of potent inhibitors like Vildagliptin, where the nitrile group forms a reversible covalent bond with a key serine residue in the enzyme's active site.[4][6] This guide provides an in-depth exploration of the reactivity of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride and detailed protocols for its application in the synthesis of medicinally relevant heterocycles, including key intermediates for gliptins, tetrazoles, and pyrazoles.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Reference |
| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride | - |
| CAS Number | 65732-69-6 | [3] |
| Molecular Formula | C₆H₁₁ClN₂ | [7] |
| Molecular Weight | 146.62 g/mol | [7] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Solubility | Soluble in water, methanol; sparingly soluble in aprotic solvents | - |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust. The compound is a hydrochloride salt; avoid contact with strong bases which will liberate the free amine.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture.[7]
-
Associated Reagents: Many protocols utilize hazardous reagents such as chloroacetyl chloride (corrosive, lachrymator), trifluoroacetic anhydride (corrosive, moisture-sensitive), and sodium azide (highly toxic, explosive potential).[9] Always consult the specific Safety Data Sheet (SDS) for each reagent before use.
Core Reactivity: A Bifunctional Building Block
The synthetic versatility of (S)-2-(pyrrolidin-2-yl)acetonitrile stems from its two distinct reactive centers. The choice of reagents and reaction conditions allows for selective functionalization at either the pyrrolidine nitrogen or the nitrile group, or a combination of both in sequential steps.
Caption: Key reactive sites of the (S)-2-(pyrrolidin-2-yl)acetonitrile core.
Application Note 1: Synthesis of the Vildagliptin Key Intermediate
A critical application is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the direct precursor for the final coupling step in the manufacture of Vildagliptin.[10][11] The synthesis is a robust, multi-step process starting from the readily available and inexpensive chiral pool starting material, L-proline.[4][6]
Causality Behind Experimental Choices:
-
N-Acylation: The first step involves the acylation of the secondary amine of L-proline with chloroacetyl chloride. Refluxing in a solvent like THF ensures the reaction goes to completion.[6]
-
Amidation: The carboxylic acid of the N-acylated product is converted to a primary amide. Using a coupling agent like dicyclohexylcarbodiimide (DCC) activates the carboxyl group for nucleophilic attack by ammonia (generated from ammonium bicarbonate).[4] This avoids harsh conditions that could compromise the chiral center.
-
Dehydration: The final step is the dehydration of the primary amide to the nitrile. Trifluoroacetic anhydride is a powerful and effective dehydrating agent for this transformation, typically performed at low temperatures to control reactivity.[6][12]
Caption: Workflow for the synthesis of the Vildagliptin intermediate.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [4][6]
-
Step 1: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (1.0 eq) in tetrahydrofuran (THF, ~10 mL per gram of proline).
-
Add chloroacetyl chloride (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, cautiously add water (~1 mL per gram of proline) and stir for 20 minutes.
-
Add saturated brine and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used directly in the next step.
-
-
Step 2: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the crude acid from Step 1 (1.0 eq) in dichloromethane (DCM, ~20 mL per gram).
-
Cool the solution to 10-15°C and add a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10 eq) in one portion and continue stirring for at least 1 hour.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the residue with DCM.
-
Concentrate the filtrate. The crude amide can be purified by crystallization or column chromatography.
-
-
Step 3: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Suspend the amide from Step 2 (1.0 eq) in THF (~10 mL per gram).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture again to 5-10°C and carefully add solid sodium bicarbonate portion-wise to quench the excess anhydride and acid.
-
Stir for 45 minutes, then concentrate under vacuum.
-
Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the final product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) as needed.
-
Application Note 2: Synthesis of Chiral Pyrrolidinyl-Tetrazoles
Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as non-classical bioisosteres of carboxylic acids. The conversion of the nitrile functionality in a protected 2-cyanopyrrolidine to a tetrazole ring can be achieved via a [3+2] cycloaddition reaction with an azide source.
Causality Behind Experimental Choices:
-
N-Protection: The pyrrolidine nitrogen must be protected (e.g., as a Cbz or Boc carbamate) to prevent it from reacting with the other reagents or interfering with the cycloaddition.[9]
-
Cycloaddition: The reaction of the nitrile with sodium azide, often catalyzed by an ammonium salt like triethylamine hydrochloride, proceeds via a concerted [3+2] cycloaddition mechanism to form the tetrazole ring.[9] Toluene is a common high-boiling solvent that facilitates this reaction.
-
Deprotection: The protecting group is removed in a final step (e.g., hydrogenolysis for Cbz) to yield the target (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.[9]
Caption: Synthesis of a pyrrolidinyl-tetrazole via cycloaddition.
Protocol 2: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (Adapted from Organic Syntheses)[9]
-
To a flask charged with N-Cbz-(S)-2-cyanopyrrolidine (1.0 eq), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Add toluene (~15 mL per gram of nitrile) and heat the suspension to reflux for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully add water.
-
Separate the layers and wash the organic layer with water. Acidify the combined aqueous layers with HCl to precipitate the product.
-
Filter the solid N-Cbz-(S)-2-(1H-tetrazol-5-yl)pyrrolidine, wash with cold water, and dry.
-
Dissolve the protected tetrazole in ethanol (~15 mL per gram).
-
Add 10 wt% Palladium on carbon (Pd/C, ~0.1 g per gram of substrate).
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or manifold) at room temperature for 20-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Application Note 3: A Pathway to Novel Pyrazole Derivatives
The pyrazole core is another heterocycle of significant interest in drug discovery.[13] While direct cyclization using (S)-2-(pyrrolidin-2-yl)acetonitrile is challenging, it can serve as a precursor to β-enaminonitriles, which are excellent substrates for Knorr-type pyrazole syntheses.[14][15]
Causality Behind Experimental Choices:
-
Vilsmeier-Haack or Acetal Condensation: The synthesis of the β-enaminonitrile intermediate can be achieved by reacting a related N-substituted-2-pyrrolidinone with a formylating agent like POCl₃/DMF or by condensation with an acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[14] This reaction creates a 1,3-dielectrophilic system.
-
Knorr-Type Cyclization: The resulting (Z)-(pyrrolidin-2-ylidene)acetonitrile derivative can then react with hydrazine or a substituted hydrazine. The hydrazine acts as a dinucleophile, attacking the two electrophilic centers of the enaminonitrile system, followed by cyclization and elimination to form the stable aromatic pyrazole ring with high regioselectivity.[13][14]
Caption: Conceptual workflow for Knorr-type pyrazole synthesis.
Protocol 3: Conceptual Synthesis of a 3-(aminopropyl)-pyrazole Derivative [14]
-
Enaminonitrile Formation: In a three-necked flask, combine a hetarylacetonitrile (e.g., benzothiazolylacetonitrile, 1.0 eq) and N-alkyl-pyrrolidin-2-one (1.2 eq) in acetonitrile.
-
Cool the mixture to 0°C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates completion.
-
Cool the mixture and carefully pour it onto crushed ice, then neutralize with a base (e.g., NaHCO₃ or NH₄OH).
-
Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and purify the resulting β-enaminonitrile by column chromatography.
-
Pyrazole Cyclization: Dissolve the purified enaminonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.
-
The resulting pyrazole can be purified by crystallization or column chromatography.
Conclusion
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a high-value, chiral building block whose utility extends far beyond its primary role in the synthesis of DPP-IV inhibitors. Its bifunctional nature allows for selective and sequential manipulations of its secondary amine and nitrile groups, providing access to a diverse range of complex, stereochemically defined heterocycles. The protocols and strategies outlined in these notes demonstrate its application in constructing key intermediates, tetrazole bioisosteres, and pyrazole scaffolds, underscoring its significant potential for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
(s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses Procedure. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]
- CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
- WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof.
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH. [Link]
-
New method for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles. Arkivoc. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
-
An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC. [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Directory. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. (S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [chemicalbook.com]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Stability issues of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride in solution
This technical guide details the stability profile, handling protocols, and troubleshooting strategies for (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride . It is designed for researchers utilizing this compound as a chiral building block, particularly in the synthesis of homoproline derivatives and pyrrolizidine alkaloids.
Compound Identity & Chemical Context[1][2][3][4]
-
Chemical Name: (S)-2-(Cyanomethyl)pyrrolidine hydrochloride
-
Common Name: (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl[1]
-
CAS Number: 1413085-67-2 (HCl salt); 936630-70-5 (Free base)
-
Structure: A pyrrolidine ring substituted at the C2 position with an acetonitrile group (
). -
Key Functional Groups: Secondary Amine (Nucleophilic/Basic), Nitrile (Electrophilic/Labile to hydrolysis).
Critical Distinction: Do not confuse this molecule with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (the Vildagliptin intermediate), where the nitrile is directly attached to the ring (alpha-amino nitrile). The molecule discussed here is a beta-amino nitrile analog, which imparts distinct stability characteristics.
Stability Profile & Degradation Mechanisms
The stability of (S)-2-(Pyrrolidin-2-yl)acetonitrile is strictly pH-dependent . The hydrochloride salt locks the amine in a protonated, non-nucleophilic state, providing kinetic stability. In solution, deviations from acidic pH trigger rapid degradation.
Primary Degradation Pathways
-
Intermolecular Dimerization (Free Base Instability): At neutral or basic pH, the protonated amine (
) deprotonates to the free amine ( ). While intramolecular cyclization is geometrically disfavored (forming a strained 4-membered azetidine ring), the free amine can nucleophilically attack the nitrile group of a neighboring molecule. This leads to amidine dimers and oligomers, often observed as a viscous yellow oil or precipitate. -
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis, converting first to the primary amide ((S)-2-(pyrrolidin-2-yl)acetamide ) and subsequently to the carboxylic acid ((S)-homoproline ). This process is catalyzed by strong acids, strong bases, and heat.
-
Oxidative Discoloration: Secondary amines are prone to oxidation by atmospheric oxygen, leading to N-oxides or imines. This typically manifests as a color change from white/colorless to yellow/brown.
Troubleshooting Guide (Q&A Format)
Issue 1: "My solution turned yellow after standing at room temperature."
Diagnosis: Oxidative degradation or dimerization of the free base. Root Cause:
-
pH Drift: If the solution was not buffered or if the HCl salt was neutralized, the free amine formed and reacted.
-
Air Exposure: Secondary amines oxidize in the presence of air over time. Corrective Action:
-
Check pH: Ensure the solution pH is maintained < 5.0.
-
Storage: Store solutions at +4°C or -20°C.
-
Recovery: If the yellowing is mild, the salt can often be recrystallized from ethanol/ether to remove oxidized impurities. If the solution is viscous/dark, discard it.
Issue 2: "I cannot dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate."
Diagnosis: Incorrect solvent choice for the salt form. Explanation: The hydrochloride salt is highly polar and ionic. It is insoluble in non-polar organic solvents like DCM, Hexanes, or Ethyl Acetate. Solution:
-
For Reactions: Use polar solvents like Methanol , Water , or DMSO .
-
If Non-Polar Solvent is Required: You must generate the free base in situ. Suspend the salt in DCM and add a tertiary base (e.g., Triethylamine or DIPEA) immediately before the reaction. Do not store the free base in DCM.
Issue 3: "The HPLC purity dropped after leaving the sample in the autosampler overnight."
Diagnosis: On-column or solution-phase hydrolysis. Root Cause:
-
Mobile Phase pH: If your mobile phase is basic (pH > 7.5), the compound degrades.
-
Solvent: Acetonitrile/Water mixtures are generally safe, but prolonged exposure to aqueous buffers at room temperature can induce slow hydrolysis. Protocol Adjustment:
-
Mobile Phase: Use an acidic mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile).
-
Temperature: Keep the autosampler at 4°C.
Issue 4: "Can I store the free base oil?"
Answer: No. Reasoning: The free base is thermodynamically unstable due to the coexistence of a nucleophilic amine and an electrophilic nitrile. It will dimerize or polymerize. Best Practice: Always store as the HCl salt. Liberate the free base only immediately prior to use (e.g., < 15 minutes before adding an electrophile).
Visual Stability Decision Tree
The following diagram illustrates the critical decision points for handling this compound in solution.
Caption: Stability workflow for (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl emphasizing pH control and solvent choice.
Experimental Protocols
Protocol A: Generation of Free Base for Immediate Use
Use this protocol only when the reaction requires the non-protonated amine.
-
Suspend: Place 1.0 eq of (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl in DCM or THF (approx. 10 mL/g).
-
Cool: Cool the suspension to 0°C to minimize side reactions.
-
Neutralize: Add 1.05 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise.
-
React: Add the electrophile (e.g., acid chloride, aldehyde) immediately (within 5-10 minutes).
-
Note: Do not attempt to isolate the free base oil by aqueous extraction and evaporation unless absolutely necessary, as dimerization will occur during concentration.
-
Protocol B: Purity Check by HPLC
Standard method to detect hydrolysis products (Amide/Acid).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Nitrile absorbance is weak; Amide/Acid absorb stronger at 210 nm) |
| Sample Diluent | Water (or Mobile Phase A) |
References
-
Singh, S. K., Manne, N., & Pal, M. (2008).[2] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[3][2] Beilstein Journal of Organic Chemistry, 4, 20.
- Context: Describes the stability and synthesis of related alpha-amino nitriles, providing a baseline for contrasting the stability of beta-amino nitriles.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Context: Comprehensive review of nitrile stability, hydrolysis mechanisms, and metabolic p
-
Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54.
- Context: detailed study on the oxidative instability of secondary amine hydrochloride salts in the solid st
-
PubChem Compound Summary. (2025). (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride.[1] National Center for Biotechnology Information.
- Context: Verification of chemical structure and physical property d
Sources
- 1. (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (1 x 100 mg) | Alchimica [shop.alchimica.sk]
- 2. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 3. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
Validation & Comparative
Comparison of synthetic routes to (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride
This guide provides an in-depth technical comparison of synthetic routes to (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride , a key "homoproline" building block used in the synthesis of peptidomimetics and next-generation DPP-4 inhibitors.
Executive Summary: The Homologation Challenge
(S)-2-(pyrrolidin-2-yl)acetonitrile (CAS: 1412977-98-0 for HCl salt) differs from the common Vildagliptin intermediate ((S)-pyrrolidine-2-carbonitrile) by a single methylene spacer. This "homoproline" configuration introduces a specific synthetic challenge: one-carbon homologation of the pyrrolidine ring while strictly preserving the C2 chiral center.
Unlike the direct nitrile (which is easily accessible from prolinamide), the acetonitrile derivative requires extending the carbon chain. The two primary strategies evaluated here are the Sulfonate Displacement Route (Industry Standard) and the Mitsunobu Inversion Route (One-Pot Alternative).
Route 1: The Sulfonate Displacement Strategy (Industry Standard)
This route is the most robust method for process-scale synthesis. It relies on the reduction of L-Proline to (S)-Prolinol, followed by activation of the primary alcohol and nucleophilic displacement with cyanide.
Mechanism & Causality[1]
-
Reduction: L-Proline is reduced to (S)-Prolinol.[1] The carboxylate is converted to a primary alcohol, setting the stage for substitution.
-
N-Protection: The secondary amine is protected (typically with Boc) to prevent self-alkylation (quaternization) during the activation step.
-
Activation: The primary hydroxyl group is converted into a good leaving group (Mesylate or Tosylate).
-
Why Mesylate? Methanesulfonyl chloride (MsCl) is cheaper and more atom-economical than Tosyl chloride (TsCl), though Tosylates are often more crystalline.
-
-
Nucleophilic Substitution (
): Cyanide ion displaces the sulfonate.-
Stereochemical Integrity: Crucially, the substitution occurs at the exocyclic methylene carbon, not the chiral center. This ensures the (S)-configuration at C2 is preserved without risk of Walden inversion or racemization, provided the conditions are not strongly basic enough to epimerize the C2 proton.
-
-
Deprotection: Acidic cleavage of the Boc group yields the target hydrochloride salt.
Performance Profile
-
Overall Yield: 60–75%
-
Scalability: High (Linear steps, stable intermediates).
-
Risk: Requires handling inorganic cyanide (NaCN/KCN).
Route 2: The Mitsunobu Deoxycyanation (One-Pot Alternative)
For smaller-scale research or when avoiding isolated sulfonates is preferred, the Mitsunobu reaction offers a direct conversion of the alcohol to the nitrile.
Mechanism & Causality[1]
-
Activation: Triphenylphosphine (
) and DIAD/DEAD activate the alcohol of N-Boc-prolinol. -
Displacement: Acetone cyanohydrin serves as the HCN source. The activated alkoxy-phosphonium intermediate is displaced by cyanide.
-
Why Acetone Cyanohydrin? It avoids handling solid cyanide salts and releases HCN in situ, which is safer in controlled closed systems.
-
Performance Profile
-
Overall Yield: 40–55%
-
Scalability: Low to Medium. Removal of triphenylphosphine oxide (
) byproduct is difficult on large scales. -
Risk: High atom waste; expensive reagents (DIAD).
Comparative Analysis: Route Selection Matrix
| Feature | Route 1: Sulfonate Displacement | Route 2: Mitsunobu Deoxycyanation |
| Starting Material | (S)-N-Boc-Prolinol | (S)-N-Boc-Prolinol |
| Key Reagents | MsCl, TEA, NaCN/DMSO | |
| Step Count | 3 (Activation, CN, Deprotection) | 2 (One-pot CN, Deprotection) |
| Atom Economy | High | Low (Generates |
| Purification | Crystallization/Extraction | Column Chromatography (Required) |
| Chiral Integrity | Excellent (Remote reaction site) | Good (Remote reaction site) |
| Recommendation | Preferred for >10g Scale | Preferred for <1g Rapid Screening |
Detailed Experimental Protocol: Route 1 (Sulfonate Displacement)
Target: Synthesis of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride.
Step 1: Activation of (S)-N-Boc-Prolinol
-
Charge a reactor with (S)-N-Boc-pyrrolidine-2-methanol (1.0 eq) and Dichloromethane (DCM) [10 vol].
-
Cool to 0°C. Add Triethylamine (1.5 eq).
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining temperature < 5°C.
-
Stir at 0–5°C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of alcohol.
-
Quench with water. Separate phases. Wash organic layer with 1N HCl, saturated
, and brine. -
Concentrate to yield (S)-N-Boc-2-(mesyloxymethyl)pyrrolidine as a viscous oil. (Yield: >90%).
Step 2: Cyanation
-
Dissolve the mesylate (1.0 eq) in DMSO [5 vol].
-
Add Sodium Cyanide (NaCN) (1.5 eq). Caution: Toxic.
-
Heat to 60–70°C for 4–6 hours.
-
Note: Higher temperatures (>90°C) may cause decomposition or racemization via elimination.
-
-
Workup: Cool to RT. Dilute with water [20 vol] and extract with Ethyl Acetate (3x).[2][3]
-
Wash combined organics with water (to remove DMSO) and brine. Dry over
. -
Purify (if necessary) via silica gel chromatography (Hexane:EtOAc) to yield (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate . (Yield: 80–85%).
Step 3: Deprotection & Salt Formation
-
Dissolve the nitrile intermediate in 1,4-Dioxane [5 vol].
-
Add 4M HCl in Dioxane (3.0 eq) at 0°C.
-
Stir at RT for 3–4 hours. A white precipitate should form.[4]
-
Filter the solid or concentrate and triturate with Diethyl Ether.
-
Dry under vacuum to afford (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride as a white hygroscopic solid.
Visualizing the Synthetic Pathway
Figure 1: Step-by-step synthetic flow for the Sulfonate Displacement Route, highlighting the critical intermediate activation.
References
-
Preparation of N-Boc-2-(mesyloxymethyl)
- Methodology: Standard protocol for alcohol activ
-
Source:
-
Nucleophilic Cyanation of Sulfonates
- Methodology: General procedure for nitrile synthesis via .
-
Source:
-
Mitsunobu Deoxycyanation (Alternative Route)
- Methodology: Direct conversion of alcohols to nitriles.
-
Source:
-
Product Identification (CAS 1412977-98-0)
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Guide: Alternative Chiral Building Blocks for DPP-4 Inhibitor Synthesis
Executive Summary & Strategic Context
The commercial success of Dipeptidyl Peptidase-4 (DPP-4) inhibitors ("gliptins") relies heavily on the efficient installation of chiral amine centers. First-generation industrial syntheses often depended on classical resolution or metal-catalyzed hydrogenation.[1] While effective, these methods introduce bottlenecks: yield ceilings (50% for resolution), heavy metal contamination (Rh/Ru), and high-pressure engineering requirements.[1]
This guide objectively compares these legacy methods against next-generation alternative building blocks and routes , specifically focusing on biocatalytic transamination and process-intensified chiral pool manipulation.[1] We analyze three critical scaffolds:
Comparative Analysis of Chiral Building Blocks
Case Study A: -Amino Acids (Sitagliptin)
Target: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[1]
The synthesis of the
| Feature | Legacy Route: Rh-Catalyzed Hydrogenation | Alternative Route: Biocatalytic Transamination |
| Chiral Source | Asymmetric Hydrogenation (Rh-Josiphos) | Engineered Transaminase (ATA-117) |
| Precursor | Enamine Amide (Dehydrositagliptin) | Pro-sitagliptin Ketone |
| Step Count | 3 steps (from ketoamide) | 1 step (Direct amination) |
| Yield (Overall) | ~82% | 92-95% |
| Enantiomeric Excess | ~95% (requires upgrading) | >99.95% |
| Sustainability | High pressure (250 psi), Rh waste | Ambient pressure, biodegradable catalyst |
Technical Insight: The alternative enzymatic route shifts the paradigm from creating chirality via reduction to transferring chirality via amine donors. This eliminates the need for the unstable enamine intermediate and high-pressure vessels.
Visualization: Pathway Logic
Figure 1: Comparison of the multi-step chemical hydrogenation route vs. the direct biocatalytic transamination route.
Case Study B: (R)-3-Aminopiperidine (Linagliptin/Alogliptin)
Target: (R)-3-aminopiperidine (often Boc- or Phthalimide-protected).[1][2][3]
Legacy routes rely heavily on the resolution of racemic 3-aminopiperidine using dibenzoyl-D-tartaric acid.[1] This imposes a theoretical yield limit of 50% unless complex racemization/recycling loops are employed.
Alternative Approach: Asymmetric Transamination
Using an (R)-selective
| Metric | Classical Resolution (Tartaric Acid) | Alternative: Transaminase (ATA-415/113) |
| Starting Material | Racemic 3-aminopiperidine | N-Boc-3-Piperidone |
| Max Theoretical Yield | 50% (single pass) | 100% (Asymmetric Synthesis) |
| Actual Yield | 30-35% | 85-92% |
| Chiral Purity (ee) | >98% (after recrystallization) | >99% (direct) |
| Throughput | Low (requires crystallization time) | High (reaction time <24h) |
Causality: The transaminase enzyme sterically discriminates the ketone face, transferring the amino group from an achiral donor (isopropylamine) to form the (R)-amine exclusively. This bypasses the thermodynamic waste of the wrong enantiomer inherent in resolution.
Case Study C: (S)-2-Cyanopyrrolidine (Vildagliptin)
Target: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]
Unlike the previous cases, the "alternative" here is not a new chiral source (L-Proline is the ideal "Chiral Pool" starter) but a Process Intensification strategy. The legacy route involves isolating the amide intermediate. The alternative is a One-Pot Dehydration .
Protocol Comparison:
-
Legacy: L-Proline
Ester Amide Nitrile (3 isolations).[1] -
Alternative: L-Prolineamide
One-pot Acylation/Dehydration with Chloroacetyl Chloride/TFAA.
Data: The one-pot method reduces solvent usage by 40% and increases overall yield from ~75% to ~90% by avoiding work-up losses of the water-soluble intermediate.
Detailed Experimental Protocol: Enzymatic Synthesis of (R)-3-Aminopiperidine
This protocol demonstrates the "Alternative" route for Linagliptin intermediates, offering superior yield over classical resolution.[1]
Objective: Synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone using an
Reagents:
-
Substrate: N-Boc-3-piperidone (50 g, 0.25 mol)[1]
-
Enzyme: Codexis ATA-415 (or equivalent (R)-selective transaminase) - 1.0 g[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP) - 0.5 g[1]
-
Amine Donor: Isopropylamine (1M solution)[1]
-
Buffer: 100 mM Triethanolamine (pH 8.5)[1]
-
Solvent: DMSO (10% v/v)[1]
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve isopropylamine (1.5 eq) in triethanolamine buffer. Adjust pH to 8.5 using 6M HCl. Note: Precise pH control is critical for enzyme stability.
-
Substrate Solubilization: Dissolve N-Boc-3-piperidone in DMSO. Add this slowly to the buffer solution to prevent precipitation. Final concentration should be ~50 g/L.
-
Reaction Initiation: Add PLP cofactor followed by the transaminase powder. Stir gently at 40°C.
-
Self-Validation: The solution should turn bright yellow (characteristic of PLP Schiff base).
-
-
Monitoring: Monitor reaction via HPLC (C18 column, Acetonitrile/Buffer gradient).
-
Endpoint: >98% conversion typically achieved within 24 hours.
-
-
Work-up:
-
Basify reaction mixture to pH 11 with NaOH (to ensure amine is free base).
-
Extract 3x with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.[1]
-
-
Purification: If necessary, form the tartrate salt for final polishing, though crude ee is typically >99%.
Expected Results:
-
Yield: 42-45 g (85-90%)
-
Appearance: White crystalline solid (after salt formation).[1]
Decision Logic for Building Block Selection
Use this logic flow to select the optimal route for your specific DPP-4 inhibitor scaffold.
Figure 2: Decision matrix for selecting synthesis routes based on structural class and process requirements.
References
-
Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link[1]
-
Hansen, K. B., et al. (2009).[1] First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development. Link[1]
-
Singh, S. K., et al. (2008).[1] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Link
-
Codexis Inc. Codex® ATA Screening Kit and Transaminase Technology. Link
-
Boehringer Ingelheim. (2014). Process for the preparation of chiral 3-aminopiperidine derivatives. Patent WO2013098775. Link[1]
-
BenchChem. Application Notes and Protocols for Alogliptin Synthesis. Link
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. cbijournal.com [cbijournal.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
A Comparative Guide to (S)-2-(pyrrolidin-2-yl)acetonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (S)-2-(pyrrolidin-2-yl)acetonitrile derivatives, a prominent class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. We will delve into the molecular interactions governing their inhibitory activity, compare the potency and selectivity of key analogs, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[3][4]
The (S)-2-(pyrrolidin-2-yl)acetonitrile scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors. The prototypical example is vildagliptin, a clinically approved medication that has demonstrated significant efficacy in lowering blood glucose levels.[3] This guide will explore the SAR of this class of compounds, providing a framework for the rational design of novel and improved DPP-4 inhibitors.
The (S)-2-(pyrrolidin-2-yl)acetonitrile Pharmacophore: A Key to DPP-4 Inhibition
The inhibitory activity of (S)-2-(pyrrolidin-2-yl)acetonitrile derivatives is critically dependent on the interactions between the molecule and the active site of the DPP-4 enzyme. The DPP-4 active site can be broadly divided into several subsites, with the S1 and S2 pockets being of primary importance for the binding of these inhibitors.
The cyanopyrrolidine moiety is a cornerstone of this chemical class, primarily occupying the S1 hydrophobic pocket of the DPP-4 enzyme.[1] The nitrile group of the cyanopyrrolidine scaffold forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site.[5] Additionally, the protonated amino group of the pyrrolidine ring establishes crucial hydrogen bond interactions with negatively charged residues, particularly Glu205 and Glu206.[6]
The substituent attached to the nitrogen of the pyrrolidine ring extends into the S2 pocket, which is a larger and more accommodating region. Modifications at this position significantly influence the potency and selectivity of the inhibitors.
Caption: Key interactions of the (S)-2-(pyrrolidin-2-yl)acetonitrile scaffold with the DPP-4 active site.
Comparative Analysis of (S)-2-(pyrrolidin-2-yl)acetonitrile Derivatives
The efficacy and safety of DPP-4 inhibitors are determined by their potency against DPP-4 and their selectivity over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects.[7] The following table summarizes the in vitro inhibitory activities of vildagliptin and its analogs against DPP-4, DPP-8, and DPP-9.
| Compound | R-Group (Substituent at N1) | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Vildagliptin | 3-hydroxy-adamantan-1-yl | 34[8] | 810[9] | 97[9] | ~24 | ~2.8 |
| Analog 1 | Adamantan-1-yl | - | - | - | - | - |
| Analog 2 | (1-hydroxycyclohexyl)methyl | - | - | - | - | - |
| Analog 3 | 4-fluorophenyl | - | - | - | - | - |
Note: Data for Analogs 1, 2, and 3 are intended to be illustrative of common modifications but specific IC50 values were not consistently available in the searched literature for a direct side-by-side comparison in this format. The focus remains on the well-characterized vildagliptin.
Vildagliptin exhibits good potency against DPP-4 with a notable degree of selectivity over DPP-8 and DPP-9.[9] The 3-hydroxy-adamantan-1-yl group effectively occupies the S2 pocket. The selectivity of vildagliptin for DPP-4 is a critical aspect of its safety profile.
Experimental Protocols
General Synthesis of (S)-1-(2-substituted-aminoacetyl)-2-cyanopyrrolidine Derivatives
The synthesis of vildagliptin and its analogs generally involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is then reacted with a desired amine.
Caption: General synthetic workflow for (S)-2-(pyrrolidin-2-yl)acetonitrile derivatives.
Step-by-step Methodology (Adapted from generalized schemes[10][11][12]):
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
To a stirred suspension of L-prolinamide in a suitable aprotic solvent (e.g., tetrahydrofuran), add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with a mild base and extracting the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Treat the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide from the previous step with a dehydrating agent, such as trifluoroacetic anhydride or cyanuric chloride, in an appropriate solvent.[10]
-
The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature.
-
After the reaction is complete, the mixture is quenched and the product is extracted with an organic solvent.
-
The crude product can be purified by crystallization or column chromatography.
Step 3: Synthesis of the Final (S)-1-(2-substituted-aminoacetyl)-2-cyanopyrrolidine Derivative
-
A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the desired substituted amine (e.g., 3-amino-1-adamantanol for vildagliptin), and a base (e.g., potassium carbonate) in a suitable solvent is heated.
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The solvent is evaporated, and the crude product is purified by recrystallization from an appropriate solvent system to yield the final product.
Safety Precautions: Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Dehydrating agents can be moisture-sensitive and react violently with water.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The cleavage releases the highly fluorescent AMC, and the rate of its formation is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of AMC formation.
Step-by-step Methodology (Generalized from various sources):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black 96-well microplate, add the assay buffer.
-
Add a small volume of the test compound solution at various concentrations (to determine IC50). For control wells, add the solvent (DMSO) only.
-
Add the DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Alternative DPP-4 Inhibitors and Future Directions
While the (S)-2-(pyrrolidin-2-yl)acetonitrile scaffold is highly effective, other classes of DPP-4 inhibitors have also been developed, including β-amino acid derivatives (e.g., sitagliptin) and xanthine-based compounds (e.g., linagliptin).[13] These alternative scaffolds interact with the DPP-4 active site in different ways, offering opportunities for developing inhibitors with distinct pharmacological profiles.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with even greater selectivity for DPP-4 over other proteases to minimize off-target effects.
-
Modulating Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to achieve favorable dosing regimens.
-
Exploring Novel Scaffolds: Discovering and developing new chemical scaffolds that can effectively inhibit DPP-4 through different binding modes.
Conclusion
The (S)-2-(pyrrolidin-2-yl)acetonitrile framework represents a highly successful scaffold for the design of potent and selective DPP-4 inhibitors. A deep understanding of the structure-activity relationships, particularly the key interactions of the cyanopyrrolidine moiety with the S1 pocket and the influence of substituents in the S2 pocket, is crucial for the development of new and improved therapeutic agents for the treatment of type 2 diabetes. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of such compounds, enabling further research and innovation in this important field of medicinal chemistry.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). MDPI. Available at: [Link]
-
A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2024). Publish. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2025). MDPI. Available at: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. Available at: [Link]
-
Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. (2025). ResearchGate. Available at: [Link]
-
Inhibitor Selectivity in clinical application of DPP-4 inhibition. (2010). ResearchGate. Available at: [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Available at: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2025). ResearchGate. Available at: [Link]
-
1-[({[1-substituted cyclohexyl] methyl} - International Journal of Pharmaceutical Sciences Review and Research. (2016). Available at: [Link]
- A method of preparation of highly pure vildagliptin. (2010). Google Patents.
-
Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. (2025). ResearchGate. Available at: [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). Available at: [Link]
-
Comparison between SGLT2 inhibitors and DPP4 inhibitors added to insulin therapy in type 2 diabetes: a systematic review with indirect comparison meta-analysis. (2017). PubMed. Available at: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Available at: [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (n.d.). Frontiers. Available at: [Link]
-
Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation. (2023). PMC. Available at: [Link]
-
Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. (2009). Available at: [Link]
-
Synthesis of Vildagliptin-β-O-Glucuronide. (n.d.). Scientific Research Publishing. Available at: [Link]
-
Comparison of safety profiles of DPP-4 inhibitors with SGLT-2 inhibitors in type 2 diabetes mellitus: a systematic review. (n.d.). Available at: [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Available at: [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Available at: [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (n.d.). PMC. Available at: [Link]5481633/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2010022690A2 - A method of preparation of highly pure vildagliptin - Google Patents [patents.google.com]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
